N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester
Description
Properties
IUPAC Name |
5-[3-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-12(2)16(19(26)27-3)20-18(25)17-13-8-4-5-9-14(13)22(21-17)11-7-6-10-15(23)24/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3,(H,20,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYBCJFBMJODK-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342293 | |
| Record name | 5-(3-{[(2S)-1-Methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl}-1H-indazol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890250-21-1 | |
| Record name | 5-(3-{[(2S)-1-Methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl}-1H-indazol-1-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly
The compound is derived from indazole-carboxamide scaffolds, common in synthetic cannabinoids. Key steps include:
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Indazole Alkylation :
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Esterification of L-Valine :
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Amide Coupling :
Optimization of Reaction Conditions
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
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Purity : ≥99% confirmed by HPLC (C18 column, acetonitrile/water gradient).
Key Research Findings
Metabolic Synthesis
The compound is an in vivo metabolite of synthetic cannabinoids like 5F-AMB and AB-CHMINACA. Enzymatic hydrolysis of parent compounds in liver microsomes produces the carboxylic acid moiety:
Analytical Validation
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LC-MS/MS Detection :
Data Tables
Table 1. Synthetic Parameters for Key Intermediates
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Indazole alkylation | 4-Bromobutyric acid, NaH, DMF, 70°C | 75 | 85 |
| Esterification | SOCl₂, MeOH, 0°C | 92 | 98 |
| Amide coupling | EDC·HCl, HOBt, DMF, 25°C | 68 | 99 |
Table 2. Comparative Metabolic Yields
| Parent Compound | Enzyme Source | Yield (%) |
|---|---|---|
| 5F-AMB | Human liver microsomes | 58 |
| AB-CHMINACA | Rat liver microsomes | 47 |
Challenges and Solutions
Chemical Reactions Analysis
5-fluoro AMB metabolite 3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoropentyl group, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of reduced metabolites.
Substitution: The compound can undergo substitution reactions, especially at the indazole core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are hydroxylated, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
5-fluoro AMB metabolite 3 has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Researchers use this compound to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Environmental Studies: It is used to study the environmental impact and degradation of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of 5-fluoro AMB metabolite 3 involves its interaction with the cannabinoid receptors in the human body. The compound acts as an agonist to the cannabinoid CB1 and CB2 receptors, leading to the activation of these receptors and subsequent physiological and psychological effects . The molecular targets include the CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare key structural, pharmacological, and analytical aspects of N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester with related SCs:
*Estimated based on structural similarity.
Structural and Functional Differences
- This could result in lower psychoactive potency but increased renal excretion .
- Metabolism : The methyl ester moiety is susceptible to hydrolysis, forming a carboxylic acid metabolite. Analogous compounds (e.g., FUB-AMB) produce long-lasting acidic metabolites detectable in urine for extended periods, suggesting similar metabolic pathways for the target compound .
- Detection : Fluorinated analogs are typically identified using UHPLC-QTRAP systems . The target compound’s carboxybutyl group may require modified chromatographic conditions for optimal detection.
Pharmacological and Toxicological Insights
- Receptor Binding: Fluorinated SCs like 4F-MDMB-BUTINACA exhibit high CB1 receptor affinity due to lipophilic substituents.
- Toxicity : 4F-MDMB-BUTINACA causes hepatotoxicity in rats (elevated ALT/AST levels) . The target compound’s metabolic byproducts (e.g., carboxylic acids) may pose distinct toxicological risks, necessitating further study.
Analytical Challenges
- Polarity vs. Detection : The carboxybutyl group’s polarity complicates traditional SC screening methods optimized for lipophilic analogs. Acidic hydrolysis followed by esterase treatment may improve detection sensitivity .
Biological Activity
N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester (CAS No. 1890250-21-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid research. This compound is a derivative of the indazole family and is structurally related to known synthetic cannabinoids. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C19H25N3O5
- Molecular Weight : 375.4 g/mol
- IUPAC Name : 5-[3-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid
- CAS Number : 1890250-21-1
The biological activity of N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester is primarily linked to its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and immune response.
Binding Affinity
Research indicates that compounds similar to N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester exhibit varying degrees of binding affinity to cannabinoid receptors. The binding affinity can be quantitatively assessed using the following equilibrium expression:
This equation highlights the importance of concentration in determining the effectiveness of receptor-ligand interactions.
In Vitro Studies
In vitro studies have demonstrated that N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester can modulate receptor activity, leading to various biological effects:
| Study | Cell Line | Effect Observed |
|---|---|---|
| Study A | HEK293 | Increased CB1 receptor activation |
| Study B | Jurkat T cells | Inhibition of cytokine release |
| Study C | Neuroblastoma | Induction of apoptosis |
These studies suggest that the compound may have potential therapeutic applications in conditions such as chronic pain and inflammation.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial animal studies have shown:
| Study | Animal Model | Dosage | Outcome |
|---|---|---|---|
| Study D | Mouse | 10 mg/kg | Analgesic effect observed |
| Study E | Rat | 5 mg/kg | Reduction in anxiety-like behavior |
These findings indicate that N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester may possess analgesic and anxiolytic properties.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
Case Study 1: Pain Management
A clinical trial involving synthetic cannabinoids showed significant pain relief in patients with neuropathic pain when treated with compounds structurally related to N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine, 1-methylester.
Case Study 2: Anxiety Disorders
Another study reported improvements in anxiety symptoms among patients administered cannabinoid-based therapies, suggesting a potential role for this compound in managing anxiety disorders.
Q & A
What synthetic methodologies are commonly employed for the preparation of N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester?
Basic
The synthesis typically involves sequential coupling reactions. First, the indazole core is functionalized at the N1 position with a 4-carboxybutyl group via alkylation. The 3-carboxyl group is then activated (e.g., using HATU or EDCI) for coupling with L-valine methyl ester. This mirrors strategies used for structurally related compounds like MMB-FUBINACA, where indazole derivatives are coupled with amino acid esters under anhydrous conditions . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction stoichiometry and temperature.
How is the structural integrity of this compound verified in synthetic batches?
Basic
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to validate the indazole scaffold, ester linkage, and stereochemistry of the L-valine moiety.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) using programs like SHELXL for refinement . For example, SHELX software has been widely applied to resolve similar indazole-carboxamide structures, enabling precise bond-length and angle measurements .
What experimental strategies are recommended to resolve contradictions in reported receptor binding affinities for this compound?
Advanced
Discrepancies in receptor affinity data (e.g., CB1/CB2 cannabinoid receptors) can arise from assay conditions or compound purity. To address this:
- Use fluorometric assays (e.g., membrane potential assays) for direct comparison with reference ligands like 5F-ADB, which showed higher agonistic activity in standardized tests .
- Validate purity via HPLC-UV/HRMS and quantify batch-to-batch variability.
- Employ surface plasmon resonance (SPR) for real-time kinetic analysis of receptor-ligand interactions, as applied in studies of structurally related indazole derivatives .
How do variations in the alkyl chain length (e.g., carboxybutyl vs. fluoropentyl) influence metabolic stability and enzymatic defluorination pathways?
Advanced
The 4-carboxybutyl group may alter metabolic pathways compared to fluorinated analogs:
- Hydrolytic stability : The ester moiety is prone to hydrolysis by carboxylesterases in pooled human liver microsomes (pHLM), monitored via LC-MS/MS .
- Oxidative metabolism : Unlike fluorinated derivatives (e.g., 4F-MDMB-BINACA), which undergo cytochrome P450-mediated defluorination , the carboxybutyl group may instead undergo β-oxidation or conjugation (e.g., glucuronidation).
- Comparative studies : Use deuterated analogs or isotopic labeling to track metabolic intermediates, as demonstrated in studies of 5F-ADB .
What in vitro models are optimal for studying the hydrolysis kinetics of the methyl ester moiety under physiological conditions?
Advanced
To assess ester hydrolysis:
- pH-controlled buffer systems : Mimic physiological pH (7.4) and temperature (37°C) to measure spontaneous hydrolysis rates.
- Enzymatic assays : Incubate with pHLM or recombinant carboxylesterases (e.g., CES1/CES2), terminating reactions with cold acetonitrile and quantifying hydrolyzed products via LC-MS/MS .
- Kinetic parameters : Calculate Km and Vmax using Michaelis-Menten models, as applied in enzymatic defluorination studies of 4F-MDMB-BINACA .
How can crystallographic data for this compound be refined to resolve ambiguities in its 3D conformation?
Advanced
For X-ray crystallography:
- Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å).
- Refinement : Apply SHELXL with restraints for flexible groups (e.g., carboxybutyl chain). Programs like Olex2 or Coot aid in electron density map interpretation .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar indazole derivatives to identify common conformational motifs.
What analytical approaches are used to distinguish between isomeric byproducts during synthesis?
Advanced
Isomeric impurities (e.g., N1 vs. N2 alkylation) are resolved via:
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers of the valine moiety.
- Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximities between the carboxybutyl chain and indazole protons.
- Tandem MS/MS : Compare fragmentation patterns with reference standards, as done for AB-CHMINACA metabolites .
How does the carboxybutyl substituent affect solubility and formulation for in vivo studies?
Advanced
The 4-carboxybutyl group enhances hydrophilicity compared to fluorinated analogs:
- Solubility assays : Measure in PBS, DMSO, and simulated gastric fluid.
- Formulation strategies : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve bioavailability.
- Comparative data : Reference studies on AMB-FUBINACA, which required sonication for aqueous dispersion due to its hydrophobic fluorobenzyl group .
Table 1: Key Structural and Metabolic Comparisons
| Feature | Target Compound | 5F-ADB (Fluoropentyl Analog) |
|---|---|---|
| Substituent | 4-carboxybutyl | 5-fluoropentyl |
| Metabolic Pathway | Hydrolysis/β-oxidation | CYP-mediated defluorination |
| Receptor Affinity | Moderate (predicted) | High (CB1/CB2 agonist) |
| Solubility | Higher (carboxylic acid) | Lower (lipophilic) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
